molecular formula C8H2F16O3S B1304034 2,2,3,3,4,4,4-Heptafluorobutyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate CAS No. 883499-32-9

2,2,3,3,4,4,4-Heptafluorobutyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Cat. No. B1304034
M. Wt: 482.14 g/mol
InChI Key: TXGIYYDHRSACPQ-UHFFFAOYSA-N
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Description

Fluorinated compounds like “2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” are often used in the chemical industry due to their unique properties . They are typically characterized by high thermal stability, chemical resistance, and unique surface properties .


Molecular Structure Analysis

Fluorinated compounds typically have a carbon backbone with fluorine atoms attached. The exact structure would depend on the specific compound .


Physical And Chemical Properties Analysis

Fluorinated compounds are generally characterized by high thermal stability, chemical resistance, and unique surface properties . The exact physical and chemical properties would depend on the specific compound .

Scientific Research Applications

  • Alternative Cleaning Agents : Methoxy and ethoxy nonafluorobutanes, similar to the compound , have been investigated as potential third-generation alternative cleaning agents. They are considered as replacements for environmentally harmful substances like CFC-113 and HCFC-141b. These substances are prepared using heptafluorobutyryl chloride or fluoride and have been characterized through various spectroscopic techniques (Hwang et al., 2007).

  • Fire Fighting Foam Surfactant : Forafac®1157, a fire-fighting foam surfactant, which contains compounds similar to the one , has been studied. The major component of Forafac®1157 is a fluorotelomer sulfonamide alkylbetaine, which was extensively metabolized in certain marine animals. This study is crucial in understanding the environmental impact and transformation of these compounds (Moe et al., 2012).

  • Electrophoretic and Biocompatible Polymers : N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a related compound, has been synthesized for use in the polymerization of 2-oxazolines. This research focuses on creating electrophoretic and biocompatible polymers, useful in biomedical applications like coatings for medical devices (Hayashi & Takasu, 2015).

  • Environmental Persistence and Effects : The study of 6:2 chlorinated polyfluorinated ether sulfonate, a PFOS alternative uniquely used in China, highlights its environmental behaviors and potential adverse effects. This research is significant for understanding the distribution and impact of fluorinated compounds in the environment (Ruan et al., 2015).

Safety And Hazards

Fluorinated compounds can pose certain safety hazards. For example, “2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F16O3S/c9-2(10,3(11,12)6(17,18)19)1-27-28(25,26)8(23,24)5(15,16)4(13,14)7(20,21)22/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGIYYDHRSACPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382047
Record name 1H,1H-Perfluorobutyl perfluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,4-Heptafluorobutyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

CAS RN

883499-32-9
Record name 1H,1H-Perfluorobutyl perfluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Heptafluorobutyl nonafluorbutanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,2,3,3,4,4,4-heptafluorobutan-1-ol (200 g, 1.0 mol, obtained from 3M Company) and 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride (300 g, 1.0 mol, obtained from 3M Company) were combined in a 1-liter, 3-necked round bottom flask. The flask was equipped with an overhead mechanical stirrer, cold water condenser, thermocouple and an addition funnel. Aqueous potassium hydroxide (45 percent by weight in water, 154 g, 1.05 mol) was added dropwise via the addition funnel at such a rate that the temperature did not exceed 35° C. Once the addition of the potassium hydroxide was complete, the mixture was stirred for 16 hours at room temperature. Precipitated salts were then filtered from the mixture and the lower liquid fluorochemical product phase was separated from the upper aqueous phase and washed once with water to give 350 g crude product. The product was distilled at atmospheric pressure and the distillation cut boiling from 140-150° C. used without further purification (96.3 percent purity by GC).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
154 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3,4,4,4-Heptafluorobutyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
2,2,3,3,4,4,4-Heptafluorobutyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Reactant of Route 3
Reactant of Route 3
2,2,3,3,4,4,4-Heptafluorobutyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Citations

For This Compound
1
Citations
B Menczinger, A Nemes, C Szíjjártó, J Rábai - Journal of Fluorine Chemistry, 2018 - Elsevier
Convenient and robust synthesis of (perfluoroalkyl)alkane thiols [(C n F 2n+1 (CH 2 ) m SH); m/n = 3/4,6,8,10, 4a-d; m/n = 2/6, 8; m/n = 1/1,2,3,7,8H, 12a-e] was developed starting from …
Number of citations: 6 www.sciencedirect.com

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